Product packaging for Lysine theophylline(Cat. No.:CAS No. 83920-54-1)

Lysine theophylline

Cat. No.: B1675788
CAS No.: 83920-54-1
M. Wt: 326.35 g/mol
InChI Key: UBLVUWUKNHKCJJ-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Theophylline (B1681296) and Xanthine (B1682287) Derivatives in Research

Xanthine derivatives, including theophylline, caffeine (B1668208), and theobromine (B1682246), are naturally occurring purine-based compounds found in various plants. nih.gov Theophylline, specifically 1,3-dimethylxanthine, was first isolated from tea leaves around 1888. wikipedia.orgnih.gov Its chemical synthesis was described later, with methods like the Traube purine (B94841) synthesis emerging in the early 20th century. wikipedia.org

Research into xanthine derivatives has a long history, driven by their diverse biological activities. nih.gov Early research focused on their natural sources and chemical identification. wikipedia.orgnih.gov Over time, the focus expanded to include their synthetic preparation and the exploration of their pharmacological properties. wikipedia.orgdrugfuture.com Theophylline's initial clinical use was as a diuretic, with its bronchodilator properties recognized later. wikipedia.orgatsjournals.org The study of theophylline and its derivatives continues, with ongoing research into modifying their structures to potentially improve their properties. ontosight.aiclockss.orgfarmaciajournal.com

Rationale for Lysine (B10760008) Derivatization in Compound Design

The primary rationale identified for the derivatization of theophylline with lysine is to enhance the solubility of theophylline. patsnap.compatsnap.com Theophylline itself has limited water solubility. fishersci.cachemicalbook.com Lysine, being an amino acid with a free amino group, can contribute to increased water solubility when conjugated to another molecule. nih.gov This enhanced solubility can be advantageous in pharmaceutical formulations, potentially leading to improved absorption and more predictable drug levels. patsnap.compatsnap.com

The conjugation of an amino acid like lysine to a xanthine scaffold is an example of a functionalized congener approach in chemical design, which aims to attach functional groups to a core structure to modify its properties. nih.gov

Chemical Genesis of Lysine Theophylline

This compound is synthesized by combining theophylline with lysine. ontosight.ai While specific detailed synthetic protocols for this compound were not extensively detailed in the search results, the synthesis of related theophylline derivatives involving conjugation with amino acids has been reported. For instance, methods for coupling theophylline-7-acetic acid with amino acid methyl ester hydrochlorides have been described, typically involving the formation of an amide linkage. researchgate.net These processes often involve reactions between activated carboxylic acid groups or their derivatives and amino groups.

The general chemical structure of theophylline is 1,3-dimethyl-7H-purine-2,6-dione. nih.govwikipedia.org Lysine is an α-amino acid with a side chain containing an amino group, specifically (2S)-2,6-diaminohexanoic acid (for L-lysine). nih.govnih.gov The formation of this compound involves a chemical linkage between these two molecules. Based on the reported rationale of improving solubility, it is likely that the linkage involves the more reactive sites on theophylline and lysine to form a salt or a covalent bond that imparts increased hydrophilicity.

While detailed reaction schemes for the direct synthesis of this compound were not found, the synthesis of other theophylline derivatives often involves multi-step reactions such as alkylation, amination, and hydroxylation. ontosight.ai The specific method for conjugating lysine to theophylline would depend on the desired linkage point and the chemical groups involved.

Chemical Properties Overview

Based on the components, some expected chemical properties of this compound can be inferred:

PropertyTheophyllineLysineThis compound (Expected)Source(s)
Molecular FormulaC₇H₈N₄O₂C₆H₁₄N₂O₂C₁₃H₂₂N₆O₄ (if a simple salt/conjugate) nih.govwikipedia.orgnih.govnih.gov
Molecular Weight180.167 g/mol 146.19 g/mol ~326.33 g/mol wikipedia.orgfishersci.canih.govfishersci.nowikipedia.org
Solubility in WaterSlightly soluble (8.3 g/L at 20 °C) chemicalbook.com, Insoluble fishersci.caSoluble wikipedia.orgImproved solubility compared to Theophylline patsnap.compatsnap.com patsnap.compatsnap.comfishersci.cachemicalbook.comwikipedia.org
AppearanceWhite, crystalline powder nih.govchemicalbook.comWhite, crystalline powder wikipedia.orgCrystalline powder (likely) nih.govchemicalbook.comwikipedia.org
pKa8.77 (at 25℃) chemicalbook.com2.15, 9.16, 10.67 wikipedia.orgExpected to be influenced by both components chemicalbook.comwikipedia.org

Note: The molecular formula and weight for this compound are estimations based on a simple 1:1 salt or conjugate formation. The actual values would depend on the specific chemical linkage.

Detailed research findings specifically on the chemical properties of this compound beyond its improved solubility are limited in the provided search results. However, the rationale for its creation is firmly rooted in the chemical aim of enhancing theophylline's aqueous behavior. patsnap.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N6O4 B1675788 Lysine theophylline CAS No. 83920-54-1

Properties

CAS No.

83920-54-1

Molecular Formula

C13H22N6O4

Molecular Weight

326.35 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2.C6H14N2O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;7-4-2-1-3-5(8)6(9)10/h3H,1-2H3,(H,8,9);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

UBLVUWUKNHKCJJ-ZSCHJXSPSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

Other CAS No.

85531-28-8
83920-54-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lysine theophylline
theophylline lysine

Origin of Product

United States

Molecular Mechanisms of Action of Lysine Theophylline

Theophylline-Mediated Molecular Targets and Pathways

Theophylline (B1681296) exerts its pharmacological effects through several distinct molecular mechanisms, which contribute to its bronchodilatory and anti-inflammatory properties. These mechanisms often occur at different concentrations of theophylline, with anti-inflammatory effects typically observed at lower concentrations than those required for bronchodilation. gameproshop.netimperial.ac.uknih.gov

Phosphodiesterase Enzyme Inhibition (PDE3, PDE4, PDE5)

Theophylline is recognized as a non-selective inhibitor of phosphodiesterase (PDE) enzymes, which are critical for hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org Inhibition of PDEs leads to increased intracellular concentrations of cAMP and cGMP. wikipedia.org

Specific PDE isoforms are implicated in the effects of theophylline. Inhibition of PDE3 and PDE4 is thought to contribute significantly to the bronchodilatory effect by increasing cAMP levels in airway smooth muscle cells, leading to relaxation. gameproshop.netimperial.ac.uknih.gov PDE4 is particularly abundant in inflammatory cells, and its inhibition may play a role in the anti-inflammatory actions of theophylline, although the degree of PDE inhibition at therapeutic concentrations is considered weak. gameproshop.netnih.gov PDE5 inhibition, which increases cGMP, may also contribute to smooth muscle relaxation, particularly in pulmonary blood vessels. imperial.ac.uknih.gov

Research indicates that the bronchodilator action of theophylline occurs at relatively high concentrations, typically greater than 50 μM or plasma concentrations exceeding 10-20 mg/L. gameproshop.netnih.gov In contrast, some anti-inflammatory effects are observed at lower concentrations. gameproshop.netimperial.ac.uknih.gov

Table 1: Proposed Theophylline Effects Related to PDE Inhibition

PDE IsoformPrimary EffectAssociated MechanismTypical Theophylline ConcentrationSource
PDE3BronchodilationIncreased cAMP in airway smooth muscle> 50 μM or 10-20 mg/L gameproshop.netimperial.ac.uknih.gov
PDE4Bronchodilation, Anti-inflammatory effectsIncreased cAMP in airway smooth muscle/inflammatory cells> 50 μM (bronchodilation); lower for anti-inflammatory gameproshop.netimperial.ac.uknih.gov
PDE5Smooth muscle relaxation (pulmonary vessels)Increased cGMPNot explicitly defined as distinct from bronchodilatory concentrations imperial.ac.uknih.gov

Adenosine Receptor Antagonism (A1, A2A, A2B, A3)

Theophylline acts as a non-selective antagonist at adenosine receptors, including A1, A2A, A2B, and A3 subtypes. wikipedia.org Adenosine is an endogenous nucleoside that can cause bronchoconstriction and mediator release from inflammatory cells, particularly in individuals with asthma. imperial.ac.uk

By blocking adenosine receptors, theophylline can counteract these effects. Antagonism of A1 receptors may contribute to some of the cardiac side effects of theophylline, such as arrhythmias. gameproshop.netimperial.ac.uk While adenosine antagonism has been proposed as a mechanism for theophylline's effects, particularly in counteracting adenosine-induced bronchoconstriction, its contribution to the therapeutic anti-inflammatory effects at lower concentrations is debated. gameproshop.netimperial.ac.uk Some studies suggest that significant adenosine receptor antagonism occurs at therapeutic concentrations. imperial.ac.uk

Table 2: Theophylline Antagonism of Adenosine Receptor Subtypes

Adenosine Receptor SubtypeProposed Role in Theophylline EffectsNotesSource
A1Potential contributor to cardiac side effects (e.g., arrhythmias)Theophylline shows higher affinity for A1 than A2 receptors in some studies. gameproshop.netimperial.ac.uk
A2AMay be involved in effects on inflammatory cells; potential neuroprotective effects.Theophylline is a non-selective A2A antagonist. wikipedia.org
A2BImplicated in adenosine-induced mediator release from mast cells in humans.Theophylline can antagonize A2B receptors. imperial.ac.uk
A3Less effectively antagonized by theophylline compared to A1 and A2.May be involved in mast cell-mediated effects in some species. imperial.ac.uk imperial.ac.uk

Histone Deacetylase (HDAC) Activation and Gene Expression Modulation

A significant molecular mechanism of action for theophylline, particularly at lower, anti-inflammatory concentrations, involves the activation of histone deacetylases (HDACs), specifically HDAC2. gameproshop.netimperial.ac.uk HDACs are enzymes that remove acetyl groups from core histones, leading to chromatin condensation and repression of inflammatory gene transcription.

Inflammatory conditions, such as those present in chronic respiratory diseases, can lead to reduced HDAC activity, contributing to increased expression of pro-inflammatory genes and corticosteroid resistance. gameproshop.net Theophylline has been shown to restore HDAC activity, thereby enhancing the ability of corticosteroids to suppress inflammatory gene expression. gameproshop.net This mechanism is considered important for the anti-inflammatory effects of theophylline observed at therapeutic concentrations that are often lower than those required for bronchodilation and significant PDE inhibition. gameproshop.netimperial.ac.uk

In vitro and in vivo studies have demonstrated that low-dose theophylline enhances HDAC activity in various cell types, including epithelial cells and macrophages. This effect is dissociated from PDE inhibition and adenosine receptor blockade.

Table 3: Theophylline's Effect on HDAC Activity

Cellular ContextObserved Effect on HDAC ActivityOutcome on Gene ExpressionRelevant Theophylline ConcentrationSource
Epithelial cells and macrophages (in vitro and in vivo)Increased HDAC activitySuppression of inflammatory gene expressionLow therapeutic concentrations
Alveolar macrophages from COPD patientsRestored HDAC2 activityReversal of corticosteroid resistanceLow concentrations gameproshop.net

Modulation of Calcium-Activated Potassium Channels

Theophylline has been shown to modulate calcium-activated potassium channels, particularly large conductance calcium-activated potassium channels (BK channels) and small- and intermediate-conductance calcium-activated potassium channels (SK and IK channels). nih.gov

Activation of these potassium channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent reduction in calcium influx. This can result in smooth muscle relaxation and decreased excitability of sensory nerves. Studies have suggested that theophylline's bronchodilatory effect may involve the opening of maxi-K channels via an increase in cAMP. nih.gov Furthermore, theophylline has been shown to inhibit the cough reflex by decreasing the excitability of sensory nerves through the activation of small- and intermediate-conductance calcium-activated potassium channels.

Nuclear Factor-κB (NF-κB) Translocation Inhibition

Theophylline can inhibit the activation and nuclear translocation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). imperial.ac.uk NF-κB plays a crucial role in the expression of numerous inflammatory genes. gameproshop.net

Inhibition of NF-κB translocation by theophylline may occur through the preservation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. By preventing the degradation of IκBα, theophylline can reduce the amount of NF-κB that enters the nucleus, thereby suppressing the transcription of inflammatory mediators. However, some research indicates that this effect may require relatively high concentrations of theophylline and could be mediated through PDE inhibition. gameproshop.netimperial.ac.uk

Interleukin-10 Release Modulation

Theophylline has been reported to increase the release of interleukin-10 (IL-10), an anti-inflammatory cytokine with broad immunosuppressive properties. imperial.ac.uk IL-10 can inhibit the synthesis of pro-inflammatory cytokines and modulate the activity of various immune cells. gameproshop.net

Other Identified Molecular Interactions (e.g., PI3K-δ, Poly [ADP-ribose] polymerase 1, Protein RIC-3, 5'-nucleotidase)

Beyond its well-established roles as a phosphodiesterase inhibitor and adenosine receptor antagonist, theophylline has been shown to interact with other molecular targets. Theophylline can inhibit phosphoinositide 3-kinase-δ (PI3K-δ). nih.govnih.gov This inhibition is particularly relevant in the context of reversing corticosteroid insensitivity in conditions like COPD, where oxidant-activated PI3K-δ is upregulated. nih.gov Studies have indicated that theophylline is a potent selective inhibitor of oxidant-activated PI3K-δ, and inhibiting this pathway can help restore corticosteroid sensitivity. nih.gov

Lysine (B10760008) Component's Contribution to Mechanism

The lysine component of lysine theophylline plays a crucial role in optimizing the pharmacological profile of theophylline and may have additional biological effects.

Influence on Theophylline Bioavailability and Solubility

A primary contribution of lysine in lysine theophyllinate is the enhancement of theophylline's solubility and bioavailability. patsnap.compatsnap.com The combination with lysine allows for more efficient absorption and utilization of theophylline. patsnap.com This improved solubility can lead to more predictable pharmacokinetics, potentially reducing variability in drug levels and minimizing the risk of adverse effects. patsnap.com Enhanced solubility is a significant factor in improving the oral bioavailability of poorly water-soluble drugs. researchgate.netresearchgate.net

Potential Impact on Lysine-Related Biological Pathways (e.g., histone modifications)

Lysine is an essential amino acid involved in various biological pathways, including protein synthesis and post-translational modifications such as histone acetylation. nih.goversnet.org Theophylline is known to activate histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on histones. nih.govatsjournals.orgpnas.org This deacetylation can lead to the silencing of inflammatory genes. nih.govportico.org While theophylline directly influences histone modifications by activating HDACs, the presence of lysine as a component of the compound could potentially interact with cellular lysine pools or pathways, indirectly influencing the dynamics of histone modification. However, the provided information primarily focuses on theophylline's direct effect on HDAC activity and the role of lysine residues in histone acetylation, rather than a direct impact of the lysine component of lysine theophyllinate on these pathways. Research indicates that theophylline can reverse increased acetylation of specific histone lysine residues, such as H4K12. nih.gov

Data Table: Key Molecular Targets and Interactions of Theophylline

Target NameType of InteractionRelevance to Theophylline Action
Phosphodiesterase (PDE) EnzymesInhibitionBronchodilation, anti-inflammatory effects (primarily PDE3, PDE4) patsnap.compatsnap.com
Adenosine ReceptorsAntagonismBronchoconstriction (blocking A2B receptor) drugbank.com
Histone Deacetylase (HDAC)ActivationAnti-inflammatory effects (repressing inflammatory genes) nih.govatsjournals.orgpnas.org
PI3K-δInhibitionReversing corticosteroid insensitivity nih.govnih.gov
Poly [ADP-ribose] polymerase 1InhibitionPotential involvement in cellular processes drugbank.com
Protein RIC-3ModulatorFurther research needed drugbank.com
5'-nucleotidaseInhibitionFurther research needed drugbank.com

Detailed Research Findings:

Research highlights theophylline's ability to activate HDACs at therapeutic concentrations, contributing to its anti-inflammatory effects by repressing inflammatory gene expression. atsjournals.orgpnas.orgatsjournals.org This mechanism is considered distinct from its PDE inhibition and adenosine receptor antagonism. atsjournals.orgpnas.org Studies have shown that theophylline can enhance HDAC activity in various cell types, including epithelial cells and macrophages. pnas.org Furthermore, theophylline has been found to reverse corticosteroid insensitivity in COPD, linked to its inhibition of oxidant-activated PI3K-δ. nih.gov

The contribution of lysine is primarily described in terms of improving the pharmacokinetic properties of theophylline. By enhancing solubility and absorption, lysine facilitates the delivery of theophylline to its sites of action, thereby supporting its molecular effects. patsnap.compatsnap.com

Synthesis Pathways and Chemical Modifications of Lysine Theophylline

Chemical Synthesis Approaches for Theophylline-Lysine Conjugates

The synthesis of theophylline-lysine conjugates typically involves forming a covalent bond between the two molecules. Theophylline (B1681296), a dimethylxanthine, possesses several sites for potential derivatization, including nitrogen atoms at positions 1, 3, 7, and 9, as well as the carbon at position 8 nih.govwikipedia.org. Lysine (B10760008), an alpha-amino acid, contains both an alpha-amino group, an alpha-carboxyl group, and a terminal epsilon-amino group on its side chain, offering multiple sites for reaction nih.govwikipedia.org.

One approach to forming conjugates involves the derivatization of theophylline at a specific position, followed by coupling with lysine. For instance, theophylline can be functionalized with a reactive group that can then react with an amino or carboxyl group of lysine. Conversely, lysine can be modified to carry a functional group capable of reacting with a site on the theophylline core.

Research into theophylline derivatives highlights various strategies for introducing functional groups onto the theophylline structure. Theophylline-7-acetic acid (acefylline) is a known derivative that has been used as a starting material for further conjugations rsc.orgresearchgate.net. The activation of the carboxylic acid group in acefylline, for example, through the formation of an active ester, can enable its coupling with an amino group of lysine nih.gov.

Another strategy involves alkylation of theophylline, often at the N7 position, which is a common site for derivatization google.com. Reacting a haloalkyl derivative of theophylline with lysine could potentially lead to a conjugate linked through an alkyl chain. Studies on the synthesis of 7-alkylated theophyllines demonstrate methodologies involving the reaction of theophylline salts with alkyl halides niscpr.res.inresearchgate.net.

The formation of an amide bond between the carboxyl group of theophylline-7-acetic acid and an amino group of lysine is a plausible route for conjugation. Peptide coupling reagents could facilitate such a reaction. Similarly, an ester linkage could be formed between a carboxyl group of lysine and a hydroxyl group introduced onto the theophylline structure, or vice versa.

Data from studies on theophylline derivatives indicate that reaction conditions, such as solvent, base, and temperature, play a crucial role in the success and regioselectivity of the synthesis niscpr.res.inderpharmachemica.com. For example, the preparation of theophylline sodium salt using sodium hydride or metallic sodium in a solvent like DMF is a common initial step for subsequent alkylation reactions niscpr.res.in.

Investigation of Salt Formation for Enhanced Properties (e.g., Lysine Salt)

The formation of salts between active pharmaceutical ingredients (APIs) and counterions is a widely employed strategy to improve physicochemical properties such as solubility, dissolution rate, stability, and melting point researchgate.netnih.gov. In the case of lysine theophylline, salt formation involves the interaction between the acidic or basic functionalities of theophylline and lysine.

Theophylline is a weak acid due to the hydrogen atom at the N7 position, which can be deprotonated. Lysine is a basic amino acid with a primary amino group at the alpha position and a primary amino group on the epsilon carbon of its side chain nih.govwikipedia.org. Both amino groups can be protonated. Therefore, a salt can form between the deprotonated theophylline anion and the protonated lysine cation. This interaction is primarily ionic, driven by the transfer of a proton from theophylline to lysine.

The investigation of lysine salt formation with acidic compounds, such as fatty acids or other acidic drug molecules, has shown that such salts can exhibit enhanced water solubility compared to the free acid form nih.govontosight.aiontosight.ai. Lysine's basic nature and its good aqueous solubility contribute to the increased solubility of the resulting salt.

Studies on theophylline salts, such as aminophylline (B1665990) (the ethylenediamine (B42938) salt of theophylline), demonstrate that salt formation can significantly increase the solubility of theophylline in water mdpi.com. This enhanced solubility is particularly important for formulations requiring dissolution in aqueous media.

The formation of a lysine salt of theophylline would likely involve reacting theophylline with lysine in a suitable solvent, allowing for the proton transfer and formation of the ionic interaction. The resulting salt could then be isolated by methods such as crystallization or precipitation. The properties of the lysine salt, such as its solubility, melting point, and stability, would be expected to differ from those of the free theophylline.

Research on various pharmaceutical salts indicates that the choice of counterion can influence the crystal form and polymorphism of the resulting salt, which in turn affects its physical properties researchgate.net. Therefore, the lysine salt of theophylline might exist in different polymorphic forms, each with potentially unique characteristics.

Data from studies on other lysine salts suggest that they can be highly soluble in water nih.gov. For example, L-lysine is very freely soluble in water nih.gov. This high solubility of lysine itself contributes to the potential for the lysine salt of theophylline to have improved aqueous solubility compared to theophylline alone, which is slightly soluble in water fishersci.ca.

Methodologies for Theophylline Derivatization (General principles applicable to lysine conjugate)

General methodologies for theophylline derivatization are applicable to the synthesis of lysine conjugates, as they provide the means to introduce reactive handles onto the theophylline core. Theophylline can undergo various chemical transformations at different positions of its purine (B94841) ring system.

Alkylation is a common method for derivatizing theophylline, particularly at the nitrogen atoms. The N7 position is frequently targeted for alkylation reactions google.com. This typically involves treating a salt of theophylline, such as the sodium or potassium salt, with an alkyl halide or other electrophile niscpr.res.inderpharmachemica.com. The choice of base and solvent can influence the regioselectivity of alkylation. For example, using sodium hydride in DMF has been reported for the preparation of theophylline sodium salt and subsequent reactions niscpr.res.in.

Acylation is another method for introducing functional groups onto theophylline, although less common at the ring nitrogens compared to alkylation. However, if a hydroxyl group is present on a tether attached to the theophylline core, it can be acylated.

Introduction of a carboxylic acid group, as in acefylline, allows for further coupling reactions, such as amide or ester formation rsc.orgresearchgate.netnih.gov. This involves reacting theophylline with a suitable reagent to append the acetic acid moiety, typically at the N7 position.

Nucleophilic substitution reactions can be employed if a leaving group is present on a theophylline derivative. For instance, a halogen atom or a tosylate group on an alkyl chain attached to theophylline can be displaced by a nucleophile, such as an amino group of lysine.

The synthesis of theophylline derivatives often requires careful control of reaction conditions to achieve selectivity and minimize the formation of unwanted byproducts. Techniques such as chromatography and recrystallization are commonly used for the purification and isolation of the synthesized compounds derpharmachemica.com. Spectroscopic methods, including NMR and mass spectrometry, are essential for confirming the structure of the synthesized theophylline derivatives and conjugates derpharmachemica.comzsmu.edu.ua.

General principles of organic synthesis, such as the use of protecting groups to selectively react at one functional group in the presence of others, are also relevant when synthesizing complex conjugates involving molecules like theophylline and lysine, both of which have multiple reactive sites.

Detailed research findings on the synthesis of various theophylline derivatives provide valuable insights into the reaction conditions, reagents, and purification techniques that could be applied or adapted for the synthesis of this compound conjugates and salts. For instance, studies on the synthesis of theophylline-based hybrids for potential therapeutic applications demonstrate the chemical strategies employed to link theophylline to other molecular entities rsc.org.

Structure Activity Relationships Sar of Lysine Theophylline

Theophylline (B1681296) Xanthine (B1682287) Core Structural Determinants for Activity

Theophylline, or 1,3-dimethylxanthine, is a methylxanthine structurally related to caffeine (B1668208) and theobromine (B1682246). Its core structure consists of a xanthine nucleus, which is a bicyclic system comprising fused pyrimidinedione and imidazole (B134444) rings. fishersci.ficiteab.comwikipedia.org The biological activities of theophylline, including bronchodilation and anti-inflammatory effects, are primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE III and IV, and the antagonism of adenosine (B11128) receptors. citeab.comfishersci.canih.govnih.govwikipedia.orgnih.gov

Structure-activity relationship studies on methylxanthines have revealed key structural determinants for their activity. The methylation pattern on the xanthine core significantly influences pharmacological effects. Theophylline is characterized by methyl groups at the N1 and N3 positions. fishersci.finih.govfishersci.pt Substitution at these positions is important for activity. For instance, substitution at position 1 is considered necessary for high affinity and selectivity towards adenosine receptor sites, while substitution at position 3 increases the bronchodilator effect. In contrast, substitution at the N7 position, present in caffeine but not theophylline, generally decreases both adenosine receptor antagonism and bronchodilator potency. citeab.com The N9 position is reported to be less important for biological activity based on SAR studies. fishersci.fi

The xanthine core's ability to participate in intermolecular interactions, such as hydrogen bonds and π-π stacking, is also influenced by the methyl substitutions. fishersci.fi Theophylline, unlike caffeine, has a proton at the N7 position, which can act as a proton donor. fishersci.fi This difference in substitution patterns contributes to the distinct pharmacological profiles observed among methylxanthines.

Impact of Lysine (B10760008) Moiety on Theophylline's Pharmacophore

Lysine theophylline is synthesized to combine the therapeutic properties of theophylline with improved physicochemical properties. The primary impact of conjugating lysine to theophylline, as indicated by available information, is the enhancement of solubility and modification of pharmacokinetic properties. Theophylline itself is described as poorly soluble in water. nih.gov The addition of the lysine moiety, an amino acid with a charged epsilon-amino group, is reported to significantly increase aqueous solubility. nih.gov

While the improved solubility can facilitate administration and potentially affect distribution, detailed research findings specifically delineating how the lysine moiety directly alters the pharmacophore of theophylline in terms of its binding interactions with target enzymes (PDEs) or receptors (adenosine receptors) are not extensively described in the provided search results. The pharmacophore of theophylline is intrinsically linked to its xanthine core and the spatial arrangement of its key features responsible for interacting with its biological targets. The lysine conjugation creates a larger molecule with altered polarity characteristics. nih.gov Although lysine residues in biological targets can be involved in interactions like π-cation and hydrogen bonds, the specific impact of the lysine component of this compound on the binding mode or affinity of the theophylline moiety to its known targets requires further detailed investigation and is not clearly elucidated in the provided sources.

Computational and Molecular Modeling in SAR Studies

Computational and molecular modeling techniques play a crucial role in modern SAR studies, providing insights into the interactions between chemical compounds and their biological targets at a molecular level. These methods are valuable for understanding how structural modifications influence binding affinity, potency, and selectivity.

Techniques such as molecular docking are used to predict the preferred binding orientation (pose) of a ligand within the active site of a protein target. Molecular dynamics simulations can further explore the stability of the ligand-protein complex and the dynamic nature of their interactions over time. These computational approaches can help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity.

In the context of xanthine derivatives and their targets like phosphodiesterases and adenosine receptors, computational modeling can be employed to study the binding modes of theophylline and its analogs. By analyzing the interactions of different xanthine structures with the binding sites, researchers can gain a better understanding of the structural features critical for activity. Computational studies have been used to investigate interactions involving amino acid residues, including lysine residues, in protein binding sites and how they interact with ligands.

While computational methods are powerful tools in SAR, their application specifically to elucidate the detailed impact of the lysine moiety on the binding of the theophylline component of this compound to its targets is not explicitly detailed in the provided search results. However, these techniques could theoretically be applied to model the interaction of this compound with PDE enzymes or adenosine receptors to understand if and how the lysine portion influences the binding pose or affinity compared to theophylline alone. Computational modeling is an iterative process, where predictions are often validated with experimental studies to refine the models and enhance the understanding of SAR.

Theoretical Pharmacokinetic Modeling of Lysine Theophylline

Principles of Theophylline (B1681296) Clearance and Distribution Modeling

Theophylline clearance is a complex process influenced by a multitude of physiological and pathological factors. Modeling its clearance and distribution is crucial for understanding its therapeutic window and individualizing therapy.

Clearance: Theophylline is primarily eliminated from the body through hepatic metabolism, with renal excretion of the unchanged drug accounting for a smaller fraction. wikipedia.org The cytochrome P450 (CYP) enzyme system, particularly CYP1A2, is the main pathway for theophylline metabolism. nih.gov Modeling theophylline clearance often involves accounting for factors that can alter the activity of these enzymes.

Key factors influencing theophylline clearance include:

Age: Clearance rates are known to vary significantly with age. nih.gov

Genetic Polymorphisms: Variations in the genes encoding for CYP enzymes can lead to inter-individual differences in metabolic capacity. nih.gov

Concurrent Illnesses: Conditions such as heart failure and liver disease can impair theophylline clearance. wikipedia.org

Smoking: Tobacco smoke is a known inducer of CYP1A2, leading to increased theophylline clearance. nih.gov

Concomitant Medications: Many drugs can either inhibit or induce the activity of CYP1A2, thereby affecting theophylline clearance.

Distribution: Theophylline distributes into the body's water compartments and has a relatively small volume of distribution. wikipedia.org It exhibits approximately 40% plasma protein binding, primarily to albumin. wikipedia.org Modeling the distribution of theophylline typically involves considering it as a one or two-compartment drug, reflecting its movement between the central circulation and peripheral tissues.

Comparative Pharmacokinetic Modeling with Related Theophylline Salts (e.g., Aminophylline)

A critical aspect of modeling lysine (B10760008) theophylline's pharmacokinetics is its comparison with other theophylline salts, most notably aminophylline (B1665990). Aminophylline is a salt of theophylline with ethylenediamine (B42938), and like lysine theophylline, it is used to improve the solubility of theophylline for intravenous administration.

Research has demonstrated that there is no significant difference in the pharmacokinetic parameters of this compound and aminophylline. researchgate.net One comparative study found almost identical concentration-time curves for both theophylline and aminophylline following administration. nih.govnih.gov This suggests that the pharmacokinetic models developed for aminophylline can be directly applied to this compound, as the disposition of the theophylline molecule is the primary determinant of the drug's behavior in the body.

The key takeaway is that the choice between these salts is often based on factors other than pharmacokinetics, such as the potential for adverse reactions related to the solubilizing agent (e.g., hypersensitivity to ethylenediamine in aminophylline).

Below is a table summarizing the general pharmacokinetic parameters of theophylline, which can be considered representative for both this compound and aminophylline.

ParameterValue
Bioavailability (oral) ~100%
Volume of Distribution (Vd) ~0.5 L/kg
Protein Binding ~40%
Elimination Half-life 5–8 hours (highly variable)
Primary Route of Elimination Hepatic metabolism (CYP1A2)

Data sourced from various pharmacokinetic studies of theophylline. wikipedia.org

Application of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) models represent a sophisticated approach to understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs. These models incorporate physiological and anatomical data to simulate the drug's behavior in different organs and tissues.

For theophylline, PBPK models have been developed to:

Investigate Pharmacokinetic Variability: PBPK models can integrate factors such as age, genetic polymorphisms, and disease states to predict how theophylline's pharmacokinetics might differ across various populations. nih.govmdpi.com

Predict Drug-Drug Interactions: By incorporating data on how other drugs affect CYP1A2 activity, PBPK models can simulate the impact of co-administered medications on theophylline clearance. mdpi.com

Extrapolate to Special Populations: These models are particularly useful for predicting theophylline's pharmacokinetics in populations where clinical studies may be limited, such as pregnant women and neonates. nih.gov

A key advantage of PBPK models is their ability to provide a mechanistic understanding of drug disposition, moving beyond empirical descriptions to a more predictive and individualized approach. nih.gov

Compartmental Pharmacokinetic Analysis (Single, Two, Multi-compartment models)

Compartmental modeling is a traditional and widely used method to describe the pharmacokinetics of drugs. In this approach, the body is represented as a series of interconnected compartments.

Single-Compartment Model: In many cases, the pharmacokinetics of theophylline can be adequately described by a one-compartment model with first-order elimination. nih.govnih.gov This model assumes that the drug distributes rapidly and uniformly throughout the body.

Two-Compartment Model: A two-compartment model, consisting of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues), can also be used to describe theophylline's distribution. lu.se This model can better capture the initial distribution phase following intravenous administration.

Multi-Compartment Models: While less common, multi-compartment models can be employed to provide a more detailed description of theophylline's distribution into specific tissues. However, for most clinical applications, one- and two-compartment models are sufficient. wikipedia.org

The choice of compartmental model often depends on the specific research question and the richness of the available data. Population pharmacokinetic analyses of theophylline have frequently utilized a one-compartment model to describe its behavior in both pediatric and adult populations. nih.gov

Noncompartmental Pharmacokinetic Analysis

Noncompartmental analysis (NCA) is a model-independent method for determining key pharmacokinetic parameters from concentration-time data. Unlike compartmental analysis, NCA does not assume a specific model for drug distribution and elimination. wikipedia.org

For theophylline, NCA is commonly used to calculate parameters such as:

Area Under the Curve (AUC): A measure of total drug exposure.

Maximum Concentration (Cmax): The peak plasma concentration of the drug.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Elimination Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Analytical Methodologies for Lysine Theophylline Research

Chromatographic Techniques

Chromatography involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. This is a fundamental approach in the analysis of pharmaceutical compounds and their related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of theophylline (B1681296) in various matrices, including pharmaceutical formulations and biological samples epa.govfishersci.ptnih.govnih.gov. Given that lysine (B10760008) theophylline contains theophylline, HPLC methods developed for theophylline are frequently applicable to the analysis of lysine theophylline, typically focusing on the quantification of the theophylline portion.

HPLC methods for theophylline have been reported using C18 columns epa.govnih.gov. A mobile phase consisting of methanol (B129727) and water has been employed, with UV detection commonly performed at wavelengths around 274 nm or 280 nm epa.govnih.gov. One study utilized a mobile phase of methanol–20 mM PBS (pH 7.0) (v/v 1:9) with a flow rate of 1 ml/min and UV detection at 274 nm for the determination of theophylline pharmacokinetics epa.gov. Another method for theophylline analysis in biological fluids used a mobile phase of 60:40 methanol:water under isocratic conditions at a flow rate of 0.75 mL/min with UV detection at 280 nm nih.gov.

HPLC is also a standard method for the determination of lysine content, particularly in areas like animal nutrition. Methods for lysine analysis often involve derivatization due to lysine's non-chromogenic nature, followed by separation on various columns. For instance, L-lysine can be analyzed using a reversed-phase column with embedded ionic groups, such as an Obelisc R column, using a mobile phase of acetonitrile/water with a phosphate (B84403) buffer at pH 6.0 and UV detection at 210 nm.

Research findings indicate that HPLC methods for theophylline offer good reliability, repeatability, analysis time, and sensitivity fishersci.pt. For theophylline determination in biological fluids, reported limits of quantification (LOQ) for HPLC methods include 1.1 µg/mL for urine, 1.9 µg/mL for saliva, and 3.1 µg/mL for plasma nih.gov. Recoveries ranged from 94.85% for plasma to 101.39% for urine nih.gov.

Table 1: Examples of HPLC Parameters for Theophylline Analysis

ParameterValue (Example 1) epa.govValue (Example 2) nih.gov
ColumnAgilent C18 (250 × 4.6 mm, 5 µm)C18
Mobile PhaseMethanol–20 mM PBS (pH 7.0) (1:9 v/v)60:40 Methanol:Water
Flow Rate1 mL/min0.75 mL/min
DetectionUV, 274 nmUV, 280 nm
LOQ (Urine)Not specified1.1 µg/mL
LOQ (Saliva)Not specified1.9 µg/mL
LOQ (Plasma)Not specified3.1 µg/mL

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that can be applied to the analysis of various compounds, including xanthine (B1682287) derivatives like theophylline and amino acids like lysine. HPTLC offers advantages such as rapid analysis and the ability to analyze multiple samples simultaneously on a single plate.

HPTLC methods have been reported for the analysis of theophylline, often in combination with other related compounds fishersci.pt. For instance, HPTLC has been used for the analysis of caffeine (B1668208), theophylline, and theobromine (B1682246) on silica (B1680970) gel plates with densitometric determination at 280 nm.

HPTLC is also utilized for the analysis of amino acids, including lysine. Methods may involve derivatization of amino acids to make them detectable by UV or visible light. One study identified lysine in matcha tea samples using HPTLC. Another application involved the HPTLC analysis of a dinitrophenyl-lysine (B1671559) derivative on silica gel with absorbance measurement at 360 nm.

While specific HPTLC methods focusing solely on the this compound compound were not prominently found, the application of HPTLC to both theophylline and lysine suggests its potential for analyzing this compound, possibly through methods that separate and detect either the theophylline or lysine component after potential hydrolysis or by analyzing the intact salt if suitable conditions are developed.

Spectrophotometric Approaches (UV, Derivative Spectrophotometry)

Spectrophotometric methods, particularly in the ultraviolet (UV) range, are valuable for the analysis of compounds that absorb UV light, such as theophylline. These techniques are known for their simplicity, speed, and cost-effectiveness.

Theophylline exhibits UV absorption, and UV spectrophotometry is a common method for its determination in bulk drug form and pharmaceutical formulations fishersci.ptnih.govnih.gov. Theophylline in solution absorbs maximally around 277 nm. Various UV spectrophotometric methods, including direct UV measurement, simultaneous equation method, absorbance ratio method, and derivative spectrophotometry, have been applied for the analysis of theophylline.

Derivative spectrophotometry can enhance the selectivity and sensitivity of the analysis by eliminating interference from excipients or other co-present substances. Studies have reported the use of zero-order, first-order, and second-order derivative spectrophotometry for the determination of theophylline at different wavelengths. For example, a zero-order method at 271 nm, a first-order method at 258 nm, and a second-order method at 218 nm have been described for theophylline analysis.

UV spectrophotometry has also been used for the determination of theophylline in biological fluids like urine and plasma nih.gov. A rapid UV spectrophotometric procedure for the microdetermination of theophylline in plasma or serum involved extraction at pH 5 with chloroform (B151607) and measurement of the absorbance of the acid layer at 267 nm.

Reported limits of quantitation (LOQ) for UV spectrophotometric analysis of theophylline in biological fluids include 8.7 µg/mL for urine and 5.23 µg/mL for plasma nih.gov. Recoveries were reported as 95.25% for urine and 98.27% for plasma nih.gov.

Table 2: Examples of UV Spectrophotometric Parameters for Theophylline Analysis

MethodWavelength(s) (nm)Correlation CoefficientLOD (µg/mL)LOQ (µg/mL)
Zero-order Spectrophotometry2710.99580.521.71
First-order Spectrophotometry2580.99830.461.51
Second-order Spectrophotometry2180.99410.381.25
Area Under the Curve260-2820.99780.571.88

Electrochemical Detection Methods

Electrochemical methods offer sensitive and selective approaches for the detection and quantification of electroactive compounds. Theophylline is electroactive and can be analyzed using various electrochemical techniques.

Electrochemical sensors have been developed for the determination of theophylline in biological samples and pharmaceutical formulations nih.gov. These methods often involve modified electrodes to enhance the sensitivity and selectivity of detection. For instance, a modified screen-printed electrode based on MWNTs/Au/poly-L-lysine showed electrocatalytic activity towards the oxidation of theophylline in biological samples. Square wave voltammetry (SWV) is a common electrochemical technique used for the determination of theophylline nih.gov.

Another example includes an electrochemical sensor based on a modified glassy carbon electrode for the detection of theophylline. Modified boron-doped diamond electrodes with nickel nanoparticles have also been successfully used as electrochemical sensors for theophylline, demonstrating a low limit of detection and selective properties.

Electrochemical methods can provide good sensitivity and selectivity, with reported detection limits in the micromolar range. For the MWNTs/Au/poly-L-lysine modified sensor, the peak current of theophylline was proportional to the concentration in the range of 10 μM to 200 μM with a detection limit of 2.0 μM. For the boron-doped diamond electrode modified with nickel nanoparticles, a limit of detection of 2.79 µM was achieved within a linear concentration range of 30 to 100 µM.

Bioanalytical Methods for Systemic Concentration Analysis (e.g., Enzyme Immunoassay)

Bioanalytical methods are essential for determining the concentration of drugs and other substances in biological matrices like blood, serum, and plasma. Enzyme immunoassay is one such technique that has been applied to the analysis of theophylline.

Enzyme immunoassay (EIA), such as the Enzyme-Multiplied Immunoassay Technique (EMIT), has been used for the determination of theophylline in serum. EMIT is a homogeneous competitive immunoassay where the drug and an enzyme-labeled drug compete for binding sites on an antibody. The enzyme activity of the unbound labeled drug is measured, which is proportional to the concentration of the drug in the sample.

Studies have described automated systems for the enzyme immunoassay of theophylline in serum, allowing for relatively rapid analysis of multiple samples. These methods have shown good correlation with chromatographic procedures like HPLC. For example, a totally automated system for enzyme immunoassay of theophylline in serum showed a correlation coefficient of 0.984 compared to a UV method and 99% correlation with high pressure liquid chromatography. The coefficient of variation for samples run on the same day was reported as 4.9%, and for samples run on different days, it was 8.1%.

Enzyme immunoassays provide a sensitive and relatively rapid approach for monitoring theophylline levels in biological fluids, which is relevant for understanding the pharmacokinetics of this compound when administered.

Preclinical in Vitro Studies and Cellular Assays of Lysine Theophylline

Investigation of Compound Effects on Cellular Signaling Pathways

Theophylline (B1681296), the active moiety of lysine (B10760008) theophylline, influences several key cellular signaling pathways, primarily through its action as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine (B11128) receptors. More recent research has also identified its role in modulating histone deacetylase (HDAC) activity.

Phosphodiesterase (PDE) Inhibition:

Theophylline inhibits various PDE isoenzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net This elevation in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate downstream targets, resulting in a cascade of cellular effects. In airway smooth muscle cells, this leads to relaxation and bronchodilation. researchgate.netnih.gov In inflammatory cells, increased cAMP levels generally have an immunosuppressive effect. nih.gov

Adenosine Receptor Antagonism:

Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). By blocking these receptors, theophylline can prevent the bronchoconstrictor effects of adenosine in asthmatic patients. researchgate.net

Histone Deacetylase (HDAC) Activation:

At lower, anti-inflammatory concentrations, theophylline has been shown to activate HDACs. pnas.orgatsjournals.org HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription factors. This mechanism is believed to contribute to the anti-inflammatory effects of theophylline by suppressing the expression of pro-inflammatory genes. pnas.orgnih.gov

The following table summarizes the primary signaling pathways affected by theophylline:

Signaling PathwayMechanism of ActionKey Cellular Effect
Phosphodiesterase (PDE) Inhibition Increases intracellular cAMP and cGMPSmooth muscle relaxation, immunosuppression
Adenosine Receptor Antagonism Blocks adenosine A1, A2A, A2B, and A3 receptorsPrevention of bronchoconstriction
Histone Deacetylase (HDAC) Activation Increases HDAC activitySuppression of inflammatory gene expression

Assessment of Cellular Responses to Lysine Theophylline Exposure

In vitro exposure of various cell types to theophylline, the active component of this compound, elicits a range of cellular responses, particularly a modulation of inflammatory and immune cell functions.

Effects on Inflammatory Cells:

T-Lymphocytes: Theophylline has been demonstrated to inhibit the proliferation of T-lymphocytes and reduce the production of pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2). nih.gov

Monocytes: In human monocytes, theophylline can inhibit the release of tumor necrosis factor-alpha (TNF-α) while paradoxically enhancing the production of the pro-inflammatory cytokine interleukin-6 (IL-6) under certain conditions. researchgate.net

Epithelial Cells: In human bronchial epithelial cells, theophylline, particularly in combination with corticosteroids, can counteract inflammatory signaling induced by stimuli like TNF-α and IL-1β. nih.gov

Modulation of Cytokine Production:

Theophylline has a complex and context-dependent effect on cytokine production. In vitro studies have shown that it can:

Decrease the production of pro-inflammatory cytokines like TNF-α and interferon-gamma (IFN-γ). nih.gov

Increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.netnih.gov

Reduce the secretion of IL-8 from airway smooth muscle cells. mdpi.com

Inhibit the expression of IL-4 and IL-5 in bronchial biopsies from asthmatic patients. nih.govqdcxjkg.com

The table below details some of the observed cellular responses to theophylline exposure in vitro:

Cell TypeCellular ResponseResearch Finding
T-Lymphocytes Inhibition of proliferationTheophylline significantly reduces T-lymphocyte proliferation in response to mitogens. nih.gov
Human Monocytes Modulation of cytokine releaseTheophylline inhibits TNF-α release but can enhance IL-6 production. researchgate.net
Human Bronchial Epithelial Cells Anti-inflammatory effectTheophylline, with corticosteroids, counteracts pro-inflammatory signaling. nih.gov
Peripheral Blood Mononuclear Cells Altered cytokine profileTheophylline decreases IFN-γ and TNF-α while increasing IL-10 production. nih.gov

Methodologies for Evaluating Compound Activity in Cell-Based Models

A variety of well-established cell-based assays are utilized to evaluate the in vitro activity of compounds like theophylline. These assays are designed to measure specific cellular functions and signaling events.

T-Cell Proliferation Assays:

These assays measure the ability of T-cells to proliferate in response to a stimulus. A common method involves using a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity, measured by flow cytometry, is proportional to the extent of cell division. reactionbiology.com

Cytokine Release Assays:

The concentration of cytokines released into the cell culture supernatant is typically measured using an enzyme-linked immunosorbent assay (ELISA). This technique uses specific antibodies to capture and detect the cytokine of interest, providing a quantitative measure of its production. researchgate.netnih.gov Another method is the cytometric bead array (CBA), which allows for the simultaneous measurement of multiple cytokines in a single sample. nih.gov

Histone Deacetylase (HDAC) Activity Assays:

HDAC activity can be measured using non-isotopic assays that employ a fluorescent derivative of epsilon-acetyl lysine. When the acetyl group is removed by HDAC, a fluorophore is released, and the resulting fluorescence is proportional to the HDAC activity. atsjournals.orgnih.gov

cAMP Measurement Assays:

Intracellular levels of cAMP can be quantified using various immunoassays, such as competitive binding assays. In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The amount of bound labeled cAMP is inversely proportional to the amount of cAMP in the sample. nih.gov

The following table summarizes common methodologies for evaluating the cellular activity of compounds like theophylline:

Assay TypeMethodologyMeasured Parameter
T-Cell Proliferation Assay Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometryRate of T-cell division
Cytokine Release Assay Enzyme-linked immunosorbent assay (ELISA) or Cytometric Bead Array (CBA)Concentration of specific cytokines in cell supernatant
HDAC Activity Assay Fluorometric assay using a fluorescently labeled acetylated lysine substrateEnzymatic activity of histone deacetylases
cAMP Assay Competitive binding immunoassayIntracellular concentration of cyclic adenosine monophosphate

Advanced Topics in Lysine Theophylline Drug Delivery Research

Strategies for Enhanced Solubility and Absorption through Lysine (B10760008) Conjugation

The limited water solubility of theophylline (B1681296) presents a notable challenge in achieving optimal drug administration and consistent absorption. google.com Lysine conjugation serves as a key strategy to address this issue. The presence of lysine, an amino acid, significantly improves the solubility and absorption of theophylline, leading to more stable and predictable drug concentrations in the plasma. patsnap.compatsnap.com This enhancement is particularly beneficial for formulations requiring high aqueous solubility, such as injectable solutions. google.com

The increased solubility conferred by lysine conjugation directly contributes to improved absorption. By facilitating a greater extent of dissolution in biological fluids, the lysine conjugate promotes more efficient transport across biological membranes, resulting in a more reliable uptake of the drug into the systemic circulation and reduced variability in patient response. patsnap.com

Research indicates that while salts of theophylline with strong organic bases, including lysine derivatives, generally exhibit high water solubility, maintaining this solubility and ensuring effective absorption, especially in the acidic gastric environment where precipitation of the active compound may occur, remains a consideration for oral formulations. google.com This highlights the importance of considering physiological conditions in the design of delivery strategies.

Role of Amino Acid-Based Permeation Enhancers in Delivery Systems

Amino acid-based compounds, encompassing derivatives of lysine, function as significant permeation enhancers in various drug delivery platforms, with a notable impact on transdermal systems. These enhancers interact with the skin's barrier, primarily the stratum corneum, to induce a temporary and reversible increase in permeability, thereby facilitating the passage of active agents like theophylline. acs.orgmdpi.com

Investigations have examined the potential of amino acid derivatives as chemical permeation enhancers (CPEs) for the transdermal delivery of drugs, including theophylline. mdpi.comdntb.gov.ua These compounds are considered promising due to their favorable biodegradability and low toxicity profiles. mdpi.com Their mechanism of action often involves interactions with the intercellular lipid matrix of the stratum corneum, leading to alterations in its structure and a reduction in lipid chain order, which subsequently enhances drug penetration. mdpi.comdntb.gov.ua Some enhancers may also interact with keratin (B1170402) within the intracellular protein domain, potentially creating aqueous channels that facilitate the transport of hydrophilic molecules. mdpi.com

Studies utilizing model drugs such as theophylline have demonstrated the capacity of certain amino acid derivatives to substantially increase drug flux across human skin. dntb.gov.uaresearchgate.net For example, research has shown that dodecyl prolinates, which are amino acid derivatives, can serve as potent enhancers for theophylline permeation through human skin. dntb.gov.ua The structural characteristics of these amino acid-based enhancers, including alkyl chain length and the nature of the head group, can influence their permeation enhancement capabilities and interactions with the skin barrier. mdpi.comdntb.gov.uanih.gov

While research on amino acid-based permeation enhancers shows promise for compounds like theophylline, the specific role and effectiveness of lysine itself as a direct permeation enhancer for conjugated theophylline in different delivery systems is an area requiring further investigation within the broader context of amino acid-based enhancement strategies.

Biopolymeric and Novel Carrier Systems Utilizing Lysine Interactions

Biopolymeric and novel carrier systems are being investigated as means to improve the targeted delivery and controlled release of therapeutic agents. Lysine, being an amino acid with a positive charge under physiological conditions, can engage in electrostatic interactions with negatively charged biopolymers, making it a valuable component in the design of such delivery platforms. nih.gov

Composites of hyaluronic acid (HA) and poly-L-lysine (PLL), for instance, are considered promising materials for localized drug delivery owing to their biocompatibility. scientific.net These systems can be modified to incorporate drugs, nanoparticles, and microcapsules. scientific.net Studies have indicated that polylysine (B1216035) can function as a nanocarrier for drugs, forming stable nanoparticles through electrostatic interactions with negatively charged drug molecules. nih.gov This interaction can contribute to high drug loading capacity and sustained drug release profiles. nih.gov

Biopolymers like poly-L-lysine have been explored as components of drug delivery carriers designed for controlled release applications. researchgate.netresearchgate.net The interaction between the amine groups of poly-L-lysine and the carboxylic groups of other polymers, such as alginate, can be leveraged to modulate and retard drug release from carrier systems. researchgate.net

In the context of novel carrier systems for the pulmonary delivery of theophylline, combinations of carriers with amino acids such as leucine, glycine, and arginine have been investigated to enhance physicochemical and aerodynamic properties for efficient deposition in the lungs. nih.govnih.govmdpi.com Although these studies focus on the role of various amino acids within the carrier system, the principles governing the interactions between amino acids and other carrier components are relevant to understanding how lysine might function in similar systems.

The utilization of biopolymers and novel carriers, capitalizing on interactions with components like lysine or polylysine, offers potential strategies to enhance drug targeting, improve stability, and achieve controlled release, thereby addressing some limitations associated with conventional drug administration methods. scientific.netglobalresearchonline.netmdpi.com

Theoretical Frameworks for Optimizing Compound Delivery

Theoretical frameworks, including computational approaches such as molecular dynamics (MD) simulations, are increasingly being applied in pharmaceutical research and development to gain insights into drug delivery systems and optimize the delivery of compounds. mdpi.com These frameworks can provide a detailed understanding at the molecular level of the interactions occurring between drugs, carrier materials, and the biological environment.

While specific theoretical frameworks directly focused on optimizing the delivery of Lysine theophylline are not extensively detailed in the provided search results, the application of such frameworks to drug delivery in a broader sense is well-established. MD simulations, for example, can be employed to investigate the stability of drug-polymer formulations, assess drug solubility, and study the behavior of nanoparticle-based drug formulations. mdpi.com These simulations can be valuable in predicting the behavior of a compound like this compound within a delivery system and its interactions with biological barriers.

Theoretical models can also contribute to the rational design of permeation enhancers by providing insights into their mechanisms of interaction with the skin barrier. mdpi.com Understanding these interactions from a theoretical perspective can inform the development of more effective enhancement strategies.

Furthermore, theoretical frameworks can be utilized to model and predict the kinetics of drug release from various carrier systems, including those based on biopolymers. researchgate.net This capability allows for the optimization of carrier composition and structure to achieve desired drug release profiles for this compound.

Optimizing compound delivery through the application of theoretical frameworks involves considering factors such as solubility, diffusion, partitioning, and interactions with biological components. For this compound, these frameworks could potentially be applied to model the impact of lysine conjugation on solubility and absorption, predict its behavior in different physiological environments, and guide the design of carrier systems for targeted or controlled release.

Biochemical and Biological Roles of the Lysine Component

Lysine (B10760008) Biosynthesis Pathways and Enzymes (Diaminopimelate, α-Aminoadipate)

Organisms capable of synthesizing lysine employ two primary biosynthetic routes: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgontosight.ai These pathways are distinct in their enzymatic steps and intermediate molecules, reflecting evolutionary divergence across different life forms.

The Diaminopimelate (DAP) pathway is the predominant route in bacteria, plants, and algae. wikipedia.orgontosight.aimdpi.com This pathway is considered part of the aspartate-derived amino acid family, which also includes methionine, threonine, and isoleucine. wikipedia.orgpnas.org The synthesis of lysine via the DAP pathway involves a series of enzymatic reactions starting from aspartate. Key enzymes catalyzing steps in this pathway include aspartokinase, dihydrodipicolinate synthase (DHDPS), and diaminopimelate decarboxylase (DAPDC). ontosight.aicanterbury.ac.nznih.govresearchgate.net Variations exist within the DAP pathway, such as the succinylase, acetylase, aminotransferase, and dehydrogenase variants, which differ in some intermediate steps but converge at the formation of meso-diaminopimelate, which is then decarboxylated to L-lysine. wikipedia.orgpnas.orgresearchgate.net

The α-Aminoadipate (AAA) pathway is characteristic of fungi, yeasts, and certain protists. wikipedia.orgontosight.aimdpi.comwikipedia.orgnih.gov This pathway belongs to the glutamate (B1630785) family of amino acid biosynthesis. wikipedia.orgwikipedia.org The AAA pathway initiates with the condensation of α-ketoglutarate and acetyl-CoA. wikipedia.orgwikipedia.orgresearchgate.net Subsequent enzymatic conversions involve key enzymes such as homocitrate synthase, homoaconitase, homoisocitrate dehydrogenase, aminoadipate aminotransferase, aminoadipate reductase, and saccharopine dehydrogenase, ultimately leading to the synthesis of lysine. wikipedia.orgresearchgate.net While traditionally associated with eukaryotes like fungi, some prokaryotes, such as Thermus thermophilus and Pyrococcus horikoshii, have been reported to utilize variants of the AAA pathway. wikipedia.orgmdpi.comoup.com

The existence of these distinct pathways highlights the diverse biochemical strategies employed by organisms for lysine production.

Lysine Catabolism Pathways

Lysine catabolism, the breakdown of lysine, occurs through several pathways, with the saccharopine pathway being the most common and prominent route. wikipedia.orgfrontiersin.org This pathway is primarily localized in the mitochondria, particularly in the liver of animals. wikipedia.orgnih.govrupress.org

The saccharopine pathway involves the conversion of lysine into α-aminoadipate through a series of enzymatic steps. nih.govfrontiersin.orgrupress.org The initial steps are catalyzed by a bifunctional enzyme known as α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity. frontiersin.orgrupress.orgscielo.br The LKR domain condenses lysine with α-ketoglutarate to form saccharopine. frontiersin.orgrupress.org Subsequently, the SDH domain hydrolyzes saccharopine to produce α-aminoadipate semialdehyde and glutamate. frontiersin.orgrupress.org The α-aminoadipate semialdehyde is then oxidized to α-aminoadipate by the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.org The catabolic process continues, ultimately leading to the formation of acetyl-CoA, which can enter the citric acid cycle for energy production. nih.govrupress.org Lysine catabolism also plays a role in regulating intracellular lysine concentrations. wikipedia.org In plants, lysine catabolism also occurs via enzymes like LOR and SDH. scielo.brresearchgate.net

Lysine's Role in Protein Synthesis and Post-Translational Modifications (e.g., Histone Modification)

Lysine is indispensable for protein synthesis, serving as one of the 20 standard amino acids incorporated into polypeptide chains during translation. wikipedia.orgnih.govpatsnap.comontosight.ai As an essential amino acid, its availability directly impacts the capacity for protein synthesis in organisms that cannot synthesize it de novo. nih.govpatsnap.com

Beyond its role as a basic building block, lysine is a critical residue for a wide variety of post-translational modifications (PTMs) . oup.comabcam.com These modifications, occurring after a protein has been synthesized, significantly expand the functional diversity of proteins by altering their structure, stability, localization, and interactions. The epsilon () amine group of lysine is a common target for these modifications. oup.com

Prominent lysine PTMs include acetylation, methylation, and ubiquitination. oup.comabcam.comthermofisher.com These modifications are often dynamic and reversible, regulated by specific enzymes.

Histone Modification: Lysine residues in histone proteins are particularly well-known targets for PTMs, playing a central role in regulating chromatin structure and gene expression. wikipedia.orgoup.comabcam.comthermofisher.comcreative-proteomics.comfrontiersin.org

Acetylation: The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine. abcam.comthermofisher.comfrontiersin.org This reduction in positive charge weakens the interaction between histones and the negatively charged DNA, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby generally promoting gene activation. abcam.comthermofisher.comfrontiersin.org Histone deacetylases (HDACs) remove acetyl groups, leading to chromatin condensation and transcriptional repression. abcam.comthermofisher.comfrontiersin.org

Methylation: Lysine methylation on histones, mediated by protein methyltransferases, can have varied effects on gene expression, depending on the specific lysine residue modified and the degree of methylation (mono-, di-, or tri-methylation). creative-proteomics.comfrontiersin.org For instance, trimethylation of lysine 4 on histone H3 (H3K4me3) is typically associated with transcriptional activation, while trimethylation of lysine 9 on histone H3 (H3K9me3) is linked to transcriptional repression. creative-proteomics.comfrontiersin.org Lysine demethylases remove methyl groups, adding another layer of regulation. creative-proteomics.com

Other Lysine PTMs: Lysine PTMs are not limited to histones; they also occur on a vast number of non-histone proteins, influencing diverse cellular processes such as protein stability, cellular localization, enzyme activity, and protein-protein interactions. oup.comcreative-proteomics.com Ubiquitination, the attachment of ubiquitin molecules to lysine residues, is a key signal for protein degradation via the proteasome but also regulates other processes like cell signaling and DNA repair. abcam.comthermofisher.com

The intricate network of lysine PTMs underscores the critical regulatory roles of this amino acid in cellular function and signaling.

Lysine Transport Mechanisms

The transport of lysine across cellular membranes is essential for its uptake, distribution, and utilization within the body. ontosight.aiontosight.ai As a charged amino acid at physiological pH, lysine requires specific transport systems to cross the lipid bilayer. This transport is facilitated by various membrane-bound transporter proteins. ontosight.aiontosight.ai

Lysine transport mechanisms can be broadly categorized into facilitative diffusion and active transport. ontosight.aiontosight.aiFacilitative diffusion involves transporters that move lysine down its concentration gradient without direct energy expenditure. Cationic amino acid transporters (CATs) are examples of transporters that can mediate the facilitative diffusion of lysine, along with other cationic amino acids like arginine and ornithine. ontosight.aiontosight.ai

Active transport mechanisms enable the movement of lysine against its concentration gradient, requiring energy input, often in the form of ATP hydrolysis or coupling to the electrochemical gradients of other ions. ontosight.ai Systems like the y+L transporters are examples of active transporters involved in lysine transport. ontosight.ai

Studies on intestinal cells (Caco-2) have provided insights into lysine absorption. L-lysine is transported primarily from the apical to the basolateral side, involving both saturable and non-saturable components. nih.gov Interestingly, uptake in these cells appears to be largely sodium-independent, while efflux across the basolateral membrane is a sodium-dependent process, suggesting different mechanisms operate on different membrane domains. nih.gov

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer : Implement Quality by Design (QbD) principles:
  • Define critical synthesis parameters (e.g., reaction time, pH) via factorial experiments.
  • Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line pH probes).
  • Archive aliquots from each batch for retrospective analysis (’s TLC validation aligns with this) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.